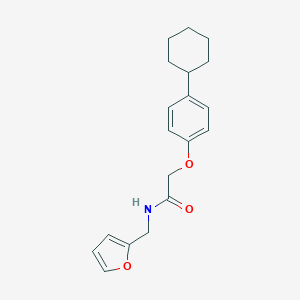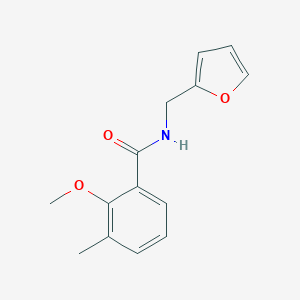![molecular formula C22H27N3O3 B244090 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBP belongs to the family of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is associated with mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its high potency and specificity. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has a high affinity for the dopamine and serotonin receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is its potential use as an anti-inflammatory agent in conditions such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylpiperazine in the presence of butyric anhydride. The reaction results in the formation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. The purity of the compound is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C22H27N3O3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C22H27N3O3/c1-3-4-21(26)23-18-7-9-19(10-8-18)24-13-15-25(16-14-24)22(27)17-5-11-20(28-2)12-6-17/h5-12H,3-4,13-16H2,1-2H3,(H,23,26) |
Clé InChI |
UGRDGQRWYFCSPR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)